molecular formula C5H8O3 B14476725 4-Hydroxy-4-methyloxolan-3-one CAS No. 65675-14-1

4-Hydroxy-4-methyloxolan-3-one

Cat. No.: B14476725
CAS No.: 65675-14-1
M. Wt: 116.11 g/mol
InChI Key: VZPOQVFDCHJZQE-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyloxolan-3-one is a heterocyclic organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyloxolan-3-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution . This process involves multiple steps, including the formation of intermediate compounds that eventually lead to the desired oxolane derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-methyloxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxy-4-methyloxolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyloxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. The hydroxyl group plays a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s reactivity .

Comparison with Similar Compounds

  • 3-Hydroxy-4-methyloxolan-2-one
  • 4-Hydroxy-2-quinolones
  • Diacetone alcohol

Comparison: 4-Hydroxy-4-methyloxolan-3-one is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical properties and reactivityFor example, diacetone alcohol is commonly used as a solvent and synthetic intermediate, while this compound may have more specialized applications in research and industry .

Properties

CAS No.

65675-14-1

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

4-hydroxy-4-methyloxolan-3-one

InChI

InChI=1S/C5H8O3/c1-5(7)3-8-2-4(5)6/h7H,2-3H2,1H3

InChI Key

VZPOQVFDCHJZQE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1=O)O

Origin of Product

United States

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